molecular formula C11H18Cl2N4O2 B2903819 N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride CAS No. 1442095-22-8

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride

Cat. No.: B2903819
CAS No.: 1442095-22-8
M. Wt: 309.19
InChI Key: RTLKVYFBACSEAU-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N4O2. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a morpholine ring and a pyrimidine ring, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride typically involves the reaction of 4-morpholin-2-ylpyrimidine with acetamide under controlled conditions. The process includes:

    Starting Materials: 4-morpholin-2-ylpyrimidine and acetamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with precise control over reaction parameters and purification steps to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide oxide.

    Reduction: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide
  • N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide hydrochloride

Uniqueness

N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This property makes it more suitable for certain applications, particularly in aqueous environments and pharmaceutical formulations.

Properties

IUPAC Name

N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKVYFBACSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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